molecular formula C13H13Cl2NO B1419750 4-(3-Chlorophenoxy)-2-methylaniline hydrochloride CAS No. 1185300-78-0

4-(3-Chlorophenoxy)-2-methylaniline hydrochloride

Cat. No. B1419750
M. Wt: 270.15 g/mol
InChI Key: GBUBPJUUUCBQMX-UHFFFAOYSA-N
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Description

“4-(3-Chlorophenoxy)piperidine hydrochloride” is a compound with the CAS number 65367-99-9 . It is a white to pale yellow powder .


Molecular Structure Analysis

The molecular formula of “4-(3-Chlorophenoxy)piperidine hydrochloride” is C11H15Cl2NO . The InChI code is 1S/C11H14ClNO.ClH/c12-9-2-1-3-11(8-9)14-10-4-6-13-7-5-10;/h1-3,8,10,13H,4-7H2;1H .


Physical And Chemical Properties Analysis

The molecular weight of “4-(3-Chlorophenoxy)piperidine hydrochloride” is 248.15 . It is a solid at room temperature .

Scientific Research Applications

Synthesis and Characterization

  • The compound has been involved in the synthesis and characterization of novel compounds, like oxime derivatives, highlighting its utility in organic synthesis. These newly synthesized compounds have demonstrated promising antioxidant activities, suggesting potential applications in mitigating oxidative stress conditions (Topçu et al., 2021).

Spectral Analysis and Computational Studies

  • Fourier transform infrared (FTIR) and FT-Raman spectra of similar chloro-methylaniline compounds have been recorded, providing insights into their structural and vibrational properties. Ab initio calculations have been used to support experimental data, indicating the compound's importance in molecular spectroscopy and computational chemistry (Arjunan & Mohan, 2008).

Environmental Impact and Degradation

  • Chlorophenoxy compounds, closely related to 4-(3-Chlorophenoxy)-2-methylaniline hydrochloride, have been widely used as herbicides. Understanding their potential carcinogenic outcomes and mechanisms, particularly in occupational settings, is crucial for environmental safety and public health (Stackelberg, 2013).

Electrochemical Degradation Studies

  • Studies on the electrochemical degradation of chlorophenoxy herbicides, including compounds similar to 4-(3-Chlorophenoxy)-2-methylaniline hydrochloride, have shown promising results in depollution, indicating the compound's relevance in environmental chemistry and waste treatment applications (Brillas et al., 2003).

Safety And Hazards

The compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor .

properties

IUPAC Name

4-(3-chlorophenoxy)-2-methylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO.ClH/c1-9-7-12(5-6-13(9)15)16-11-4-2-3-10(14)8-11;/h2-8H,15H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBUBPJUUUCBQMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC2=CC(=CC=C2)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Chlorophenoxy)-2-methylaniline hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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